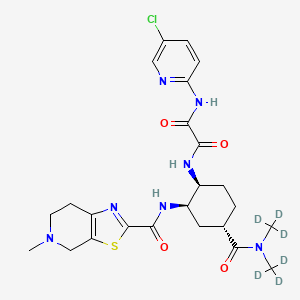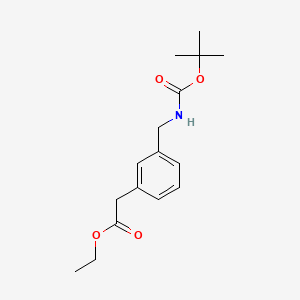
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C16H23NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, and an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using larger reaction vessels, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.
Major Products
Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.
Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.
Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.
科学研究应用
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can be compared with similar compounds like:
Ethyl 2-(3-aminomethyl)phenyl)acetate: Lacks the Boc protecting group, making it more reactive.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(4-(n-boc-aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, which can influence its chemical properties and biological activity.
This compound is unique due to its specific substitution pattern and protecting group, which provide a balance of stability and reactivity suitable for various synthetic applications.
属性
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJDEHLIUAPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


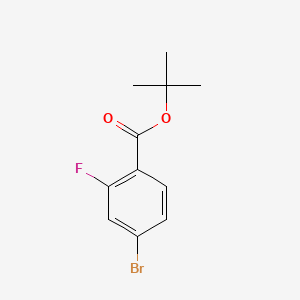

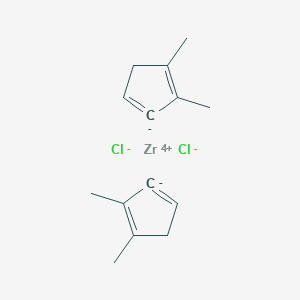
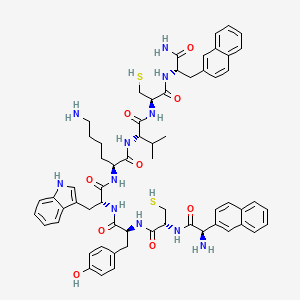
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
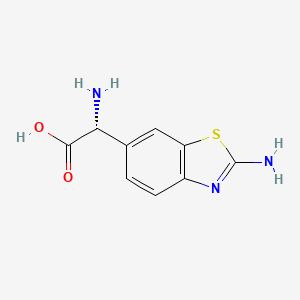
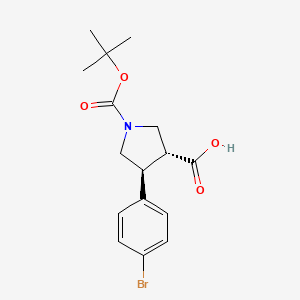
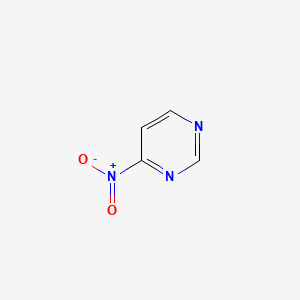
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)

